molecular formula C17H14F3N3O2S B2841965 4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenoxy]methyl]-1H-1,2,4-triazole-5-thione CAS No. 1023873-02-0

4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenoxy]methyl]-1H-1,2,4-triazole-5-thione

Cat. No. B2841965
CAS RN: 1023873-02-0
M. Wt: 381.37
InChI Key: SHIYSQFJBMFMSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring, the introduction of the thione group, and the attachment of the phenoxy and methylphenyl groups. The trifluoromethoxy group could be introduced using a compound like 4-trifluoromethoxyphenylboronic acid .

Scientific Research Applications

Fluorescence Sensing

Compounds related to 1,2,4-triazoles have been applied in fluorescence sensing, particularly for detecting metal cations like magnesium and zinc. The high sensitivity and selectivity of these compounds to pH changes and specific metal cations demonstrate their utility in environmental and biological monitoring (Tanaka et al., 2001).

Catalysis

1,2,4-Triazole derivatives have shown significant potential in catalysis, including the catalytic oxidation of alcohols and transfer hydrogenation of ketones. Their catalytic activities have been attributed to specific structural features, offering insights into designing efficient catalysts for organic synthesis (Saleem et al., 2013).

Antimicrobial Properties

Triazole compounds have been synthesized and shown to possess antimicrobial activities. The interaction of these compounds with metal ions enhances their bioactivity, indicating their potential as antimicrobial agents (Sumrra et al., 2018).

properties

IUPAC Name

4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenoxy]methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)23-15(21-22-16(23)26)10-24-13-6-8-14(9-7-13)25-17(18,19)20/h2-9H,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIYSQFJBMFMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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